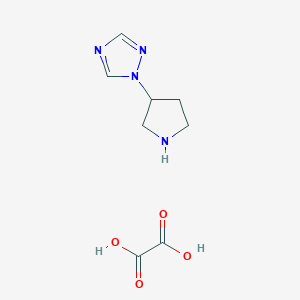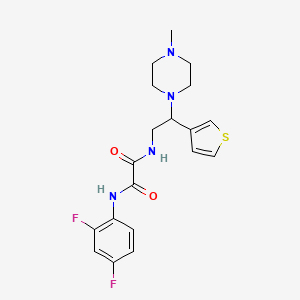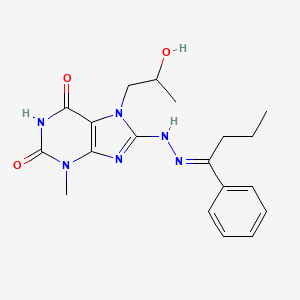![molecular formula C26H29FN4O2 B2481133 2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 1251593-03-9](/img/structure/B2481133.png)
2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals that often exhibit significant biological activities due to their complex molecular structures. Compounds with pyrimidinyl and phenyl groups, for example, have been explored for their antitumor, antimicrobial, and herbicidal activities due to their unique structural attributes and functional groups.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical reactions, starting from simple precursors to complex structures. For example, a related compound was synthesized using a base-catalyzed reaction involving ethyl benzoylacetate and amidinoacetamide, followed by cyclization and further functionalization steps (Brown & Waring, 1977).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques like X-ray diffraction, revealing intricate details about the arrangement of atoms and the geometry of the molecule. These studies show that the conformation of the molecule can significantly affect its biological activities (Gurskaya et al., 2003).
Chemical Reactions and Properties
Compounds with similar structures participate in various chemical reactions, including hydrogen bonding, which plays a crucial role in determining their reactivity and interactions with biological targets. The presence of functional groups like fluoro and acetyl can influence the compound's chemical behavior and its ability to form specific interactions (Subasri et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Solvatomorphism, for instance, can impact the compound's stability and formulation (Cleetus et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interactions with other molecules, are influenced by the molecular structure. Studies have shown that modifications to the molecule can lead to significant changes in its chemical properties and biological activities (Costello et al., 1991).
Applications De Recherche Scientifique
Synthesis and Biological Activities
Antitumor Activities
Compounds with pyrimidinone and tetrahydropyrimidine structures have been synthesized and evaluated for their selective antitumor activities. The synthesis approach often involves using specific amino acids or chemical reagents to obtain the desired structural configurations, which are then tested for their efficacy against various cancer cell lines (Xiong Jing, 2011) Synthesis and Antitumor Activities.
Antimicrobial and Herbicidal Activity
Novel derivatives, including pyrimidinones and oxazinones fused with thiophene rings, have been synthesized for antimicrobial applications. These compounds show good antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. Similarly, compounds with herbicidal activities have been designed and synthesized, showing efficacy against dicotyledonous weeds (A. Hossan et al., 2012) Synthesis and Antimicrobial Activity.
Diagnostic and Therapeutic Applications
The synthesis of radiolabeled compounds, such as [18F]PBR111, for imaging translocator proteins (18 kDa) with positron emission tomography (PET) highlights the role of pyridine and pyrimidine derivatives in developing diagnostic tools. These compounds can be used to study neuroinflammatory processes, providing insights into the diagnosis and monitoring of neurological diseases (F. Dollé et al., 2008) Radiosynthesis of [18F]PBR111.
Propriétés
IUPAC Name |
2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2-ethyl-6-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN4O2/c1-4-18-8-6-7-17(3)24(18)29-23(32)16-31-25(19-9-11-20(27)12-10-19)28-22-13-14-30(5-2)15-21(22)26(31)33/h6-12H,4-5,13-16H2,1-3H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRVYMADAOBURW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C(=NC3=C(C2=O)CN(CC3)CC)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2481053.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2481054.png)
![8-fluoro-2-(tetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2481056.png)
![5-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2481057.png)
![N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-pyridin-2-ylmethyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B2481058.png)

![N-(2,6-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2481061.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2481064.png)
![N-(4-ethoxyphenyl)-2-(2-ethyl-6-(4-methylbenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2481065.png)
![2-[1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2481066.png)


![Methyl 2-amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-C] pyridine](/img/structure/B2481072.png)
